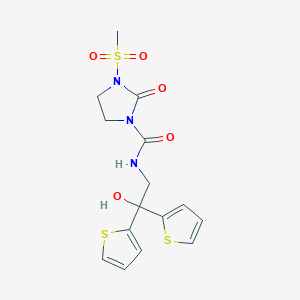
Benzyl N-amino-N-(2-hydroxyethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzyl N-amino-N-(2-hydroxyethyl)carbamate” is a chemical compound. It is also known as N-(Benzyloxycarbonyl)ethanolamine . It is used as an intermediate in the preparation of alkynylaryladenines as A2A adenosine receptor agonists and effects on hepatic glucose production . It is also used in the synthesis of functionalized N-arylaminoethyl amides as noncovalent inhibitors of cathepsin S .
Synthesis Analysis
The synthesis of “Benzyl N-amino-N-(2-hydroxyethyl)carbamate” involves the use of carbamates as protecting groups for amines . Two popular carbamate protecting groups are Boc (t-Butyloxycarbonyl) and CBz (carboxybenzyl). These groups can be installed and removed under relatively mild conditions .
Molecular Structure Analysis
The molecular formula of “Benzyl N-amino-N-(2-hydroxyethyl)carbamate” is C10H13NO3 . The molecular weight is 195.22 .
Chemical Reactions Analysis
“Benzyl N-amino-N-(2-hydroxyethyl)carbamate” is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .
Physical And Chemical Properties Analysis
“Benzyl N-amino-N-(2-hydroxyethyl)carbamate” is a white powder . It has a melting point of 58-60 °C and a boiling point of 215 °C/15 mmHg . It is soluble in water or 1% acetic acid .
Aplicaciones Científicas De Investigación
Use as a Protecting Group in Organic Synthesis
This compound is used as a protecting group for amines in organic synthesis . Protecting groups are essential for the synthesis of peptides. Carbamates, such as this compound, are useful protecting groups for amines. They can be installed and removed under relatively mild conditions .
Intermediate in Pharmaceutical Synthesis
It is used as an intermediate in the synthesis of functionalized N-arylaminoethyl amides . These amides are noncovalent inhibitors of cathepsin S, an enzyme involved in protein degradation and implicated in several diseases .
Role in Material Science
Z-Glycinol derivatives of this compound have been studied for their applications in material science. They are involved in the development of organic light-emitting diodes (OLEDs), photoredox catalysts, dye-sensitized solar cells, and as agents in chemotherapy.
Synthesis of Primary Amines
The compound is used as a protected form of ammonia in the synthesis of primary amines . This allows for the controlled addition of the amine group in complex organic molecules .
Anti-tubercular Agents
The compound has been used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . These derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra .
Synthesis of Peptides
The compound is used in the synthesis of peptides . Peptides are short chains of amino acids that are the building blocks of proteins. The ability to synthesize peptides is crucial in the development of new drugs and therapies .
Safety and Hazards
“Benzyl N-amino-N-(2-hydroxyethyl)carbamate” is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
The compound is soluble in water or 1% acetic acid , which suggests it could be well-absorbed in the body, but without specific ADME (Absorption, Distribution, Metabolism, and Excretion) studies, it’s hard to predict its bioavailability.
As for the environmental factors, the stability of this compound could be influenced by factors such as temperature, pH, and the presence of other chemicals. It’s recommended to store the compound at 0-5°C .
Propiedades
IUPAC Name |
benzyl N-amino-N-(2-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c11-12(6-7-13)10(14)15-8-9-4-2-1-3-5-9/h1-5,13H,6-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXHRHBMUPVGMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-amino-N-(2-hydroxyethyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,12-Dihydroindeno[1,2-b]fluorene](/img/structure/B2397799.png)
![2,4-Dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]benzamide](/img/structure/B2397800.png)
![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2397801.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2397803.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2397804.png)

![3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2397809.png)
![4-methoxy-3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2397810.png)

![tert-butyl 2-oxospiro[1H-indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B2397814.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide](/img/structure/B2397816.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2397817.png)
